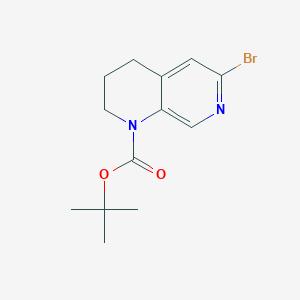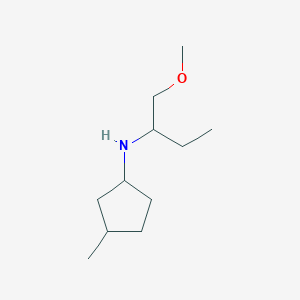
N-(1-methoxybutan-2-yl)-3-methylcyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methoxybutan-2-yl)-3-methylcyclopentan-1-amine is an organic compound with the molecular formula C13H27NO. This compound is characterized by the presence of a methoxybutyl group attached to a cyclopentane ring, which is further substituted with a methyl group and an amine group. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxybutan-2-yl)-3-methylcyclopentan-1-amine typically involves the reaction of (1-methoxybutan-2-yl)hydrazine hydrochloride with a suitable cyclopentanone derivative. The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate in a solvent like acetone . The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as distillation or crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-methoxybutan-2-yl)-3-methylcyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or secondary amines.
Scientific Research Applications
N-(1-methoxybutan-2-yl)-3-methylcyclopentan-1-amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of N-(1-methoxybutan-2-yl)-3-methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1-methoxybutan-2-yl)-3-methylcyclopentan-1-amine include:
- N-(1-methoxybutan-2-yl)-3,3-dimethylcyclohexan-1-amine
- 2,3-dimethoxybenzamides
- 3-acetoxy-2-methylbenzamides
Uniqueness
This compound is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
N-(1-methoxybutan-2-yl)-3-methylcyclopentan-1-amine |
InChI |
InChI=1S/C11H23NO/c1-4-10(8-13-3)12-11-6-5-9(2)7-11/h9-12H,4-8H2,1-3H3 |
InChI Key |
MLRSUWACTZCMDC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC)NC1CCC(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B13326729.png)
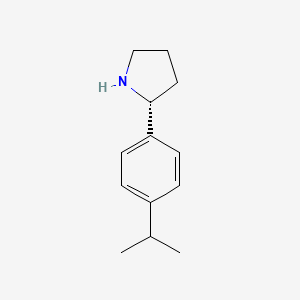

![1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13326748.png)
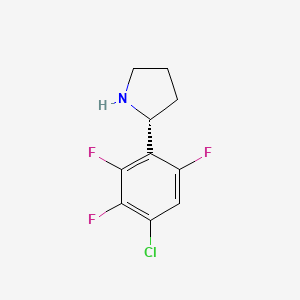

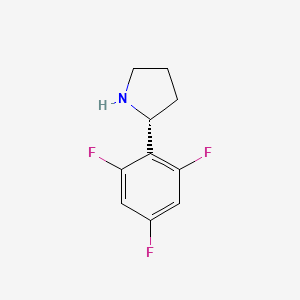

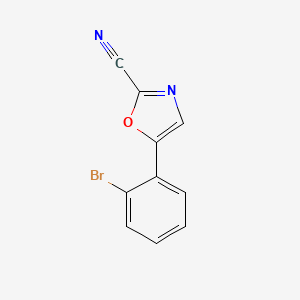
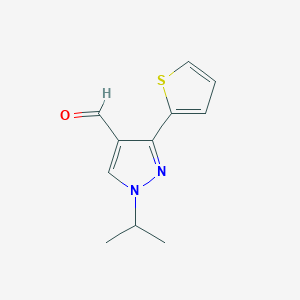

![2-{1-[(Cyclopropylmethyl)amino]ethyl}-4-fluorophenol](/img/structure/B13326789.png)

